4-Chloro-2-cyclopentyl-6-methylpyrimidine
Overview
Description
4-Chloro-2-cyclopentyl-6-methylpyrimidine is a pyrimidine derivative, a class of heterocyclic aromatic organic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3. Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Chlorination and Cyclopentylation: The compound can be synthesized by starting with a suitable pyrimidine precursor, followed by chlorination at the 4-position and cyclopentylation at the 2-position.
Methylation: The 6-methyl group can be introduced through methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, alkaline conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Methyl iodide, dimethyl sulfate, aprotic solvents.
Major Products Formed:
Oxidation: this compound-5-oxide.
Reduction: this compound-5-ol.
Substitution: 4-chloro-2-cyclopentyl-6-ethylpyrimidine.
Scientific Research Applications
4-Chloro-2-cyclopentyl-6-methylpyrimidine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and materials with specific desired properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: It may bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
4-Chloro-2-cyclopentyl-6-methylpyrimidine is unique due to its specific substituents and structural features. Similar compounds include:
4-Chloro-2-cyclopropyl-6-methylpyrimidine
4-Chloro-2-cyclopentyl-6-ethylpyrimidine
4-Chloro-2-cyclopentyl-6-phenylpyrimidine
These compounds differ in their substituents, which can lead to variations in their chemical properties and biological activities.
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Properties
IUPAC Name |
4-chloro-2-cyclopentyl-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-7-6-9(11)13-10(12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVGHJGJJNMRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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